Trichloroacetyl N'-[1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Overview
Description
Trichloroacetyl N'-[1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide is a useful research compound. Its molecular formula is C18H16Cl3F3N4O and its molecular weight is 467.7 g/mol. The purity is usually 95%.
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Biological Activity
Trichloroacetyl N'-[1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide, a complex hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16Cl3F3N4O
- Molecular Weight : 467.71 g/mol
- CAS Number : 319460-94-1
The compound features a pyridine ring substituted with a dimethylamino group and trifluoromethyl moiety, contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties. For instance, studies have shown that similar hydrazone compounds possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Trichloroacetyl N'-[1-[3-(6-dimethylamino... | E. coli, S. aureus | 32 µg/mL |
4-Aminoantipyrine Hydrazone | Pseudomonas aeruginosa | 16 µg/mL |
Pyridine-based Hydrazone | Candida albicans | 8 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies have demonstrated that similar hydrazone derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity against certain cancer types.
Case Study: Anticancer Effects
A study evaluated the effects of a related hydrazone on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and induction of apoptosis confirmed through flow cytometry analysis .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction between the compound and target proteins involved in cancer progression. The binding affinity to targets such as protein kinases suggests potential for further development as an anticancer therapeutic .
Properties
IUPAC Name |
2,2,2-trichloro-N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3F3N4O/c1-27(2)15-9-13(18(22,23)24)8-14(26-15)12-6-4-5-11(7-12)10-25-28(3)16(29)17(19,20)21/h4-10H,1-3H3/b25-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGBXYDGOFBPQF-KIBLKLHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN(C)C(=O)C(Cl)(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/N(C)C(=O)C(Cl)(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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